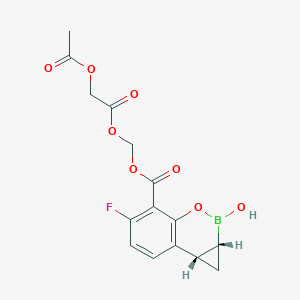

QPX7728 bis-acetoxy methyl ester

説明

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

特性

分子式 |

C15H14BFO8 |

|---|---|

分子量 |

352.08 g/mol |

IUPAC名 |

(2-acetyloxyacetyl)oxymethyl (1aR,7bS)-5-fluoro-2-hydroxy-1a,7b-dihydro-1H-cyclopropa[c][1,2]benzoxaborinine-4-carboxylate |

InChI |

InChI=1S/C15H14BFO8/c1-7(18)22-5-12(19)23-6-24-15(20)13-11(17)3-2-8-9-4-10(9)16(21)25-14(8)13/h2-3,9-10,21H,4-6H2,1H3/t9-,10-/m1/s1 |

InChIキー |

BNKVESXCXHBDPH-NXEZZACHSA-N |

異性体SMILES |

B1([C@@H]2C[C@@H]2C3=C(O1)C(=C(C=C3)F)C(=O)OCOC(=O)COC(=O)C)O |

正規SMILES |

B1(C2CC2C3=C(O1)C(=C(C=C3)F)C(=O)OCOC(=O)COC(=O)C)O |

製品の起源 |

United States |

Foundational & Exploratory

An In-depth Technical Guide to the Mechanism of Action of QPX7728

For Researchers, Scientists, and Drug Development Professionals

Introduction

QPX7728 is a novel, ultra-broad-spectrum β-lactamase inhibitor (BLI) currently in clinical development. It represents a significant advancement in the fight against antimicrobial resistance, demonstrating potent inhibition of a wide array of β-lactamase enzymes, including both serine- and metallo-β-lactamases (MBLs). This technical guide provides a comprehensive overview of the mechanism of action of QPX7728, its active form, derived from the prodrug QPX7728 bis-acetoxy methyl ester. The guide details its unique dual-inhibition kinetics, presents quantitative data on its inhibitory activity, outlines the experimental protocols used to characterize its function, and provides visual representations of its mechanisms and workflows.

Core Mechanism of Action: A Dual-Inhibition Strategy

QPX7728 is a cyclic boronic acid derivative that exhibits a distinct and highly effective dual mechanism of action, enabling it to neutralize a broad spectrum of β-lactamases from all four Ambler classes (A, B, C, and D).[1][2] This dual-action capability is a key differentiator from many currently approved β-lactamase inhibitors.

Inhibition of Serine β-Lactamases (Classes A, C, and D)

Against serine β-lactamases, QPX7728 functions as a two-step, covalent, slow off-rate inhibitor.[1] The inhibition process involves an initial non-covalent binding to the active site of the enzyme, followed by the formation of a covalent bond between the boron atom of QPX7728 and the catalytic serine residue of the β-lactamase.[1][2] This covalent complex is highly stable, leading to a prolonged residence time of the inhibitor in the active site and, consequently, sustained inactivation of the enzyme.[3][4] The inhibition is, however, reversible, with the stability of the QPX7728-enzyme complex varying depending on the specific β-lactamase.[3][4]

Inhibition of Metallo-β-Lactamases (Class B)

In contrast to its interaction with serine β-lactamases, QPX7728 inhibits metallo-β-lactamases through a competitive, "fast-on-fast-off" kinetic mechanism.[3][5][6] In this mode of action, QPX7728 binds reversibly to the active site of the MBL, competing with the β-lactam substrate. This interaction does not involve covalent bond formation and is characterized by rapid association and dissociation from the enzyme.[1][7]

Quantitative Analysis of Inhibitory Activity

The potency and efficacy of QPX7728 have been extensively characterized through various biochemical assays. The following tables summarize the key quantitative data, providing a comparative view of its activity against a range of clinically significant β-lactamases.

Table 1: 50% Inhibitory Concentration (IC50) of QPX7728 Against Various β-Lactamases

| β-Lactamase Class | Enzyme | IC50 (nM) |

| Class A | CTX-M-15 | 1 - 3 |

| KPC-2 | 2.9 ± 0.4 | |

| SHV-12 | 1 - 3 | |

| TEM-10 | 1 - 3 | |

| Class B | NDM-1 | 55 ± 25 |

| VIM-1 | 14 ± 4 | |

| IMP-1 | 610 ± 70 | |

| Class C | P99 | 22 ± 8 |

| Class D | OXA-23 | 1 - 2 |

| OXA-24/40 | 1 - 2 | |

| OXA-48 | 1 - 2 | |

| OXA-58 | 1 - 2 |

Data compiled from multiple sources.[3][4][5][6]

Table 2: Kinetic Parameters for the Inhibition of β-Lactamases by QPX7728

| β-Lactamase Class | Enzyme | Inhibition Constant (Ki) (nM) | Inactivation Efficiency (k2/K) (M-1s-1) | Target Residence Time |

| Class A | KPC-2 | - | 5.5 x 105 | ~3 hours |

| CTX-M-15 | - | - | ~3.5 hours | |

| SHV-12 | - | 1.0 x 105 | - | |

| BKC-1 | - | 1.8 x 106 | - | |

| Class B | NDM-1 | 32 ± 14 | - | Fast-on-fast-off |

| VIM-1 | 7.5 ± 2.1 | - | Fast-on-fast-off | |

| IMP-1 | 240 ± 30 | - | Fast-on-fast-off | |

| Class C | P99 | - | 6.3 x 104 | ~8.3 hours |

| Class D | OXA-23 | - | 9.9 x 105 | 5 - 20 minutes |

| OXA-48 | - | - | ~50 minutes |

Data compiled from multiple sources.[1][3][4][5][7][8]

Detailed Experimental Methodologies

The characterization of QPX7728's mechanism of action relies on a suite of biochemical and microbiological assays. The following sections detail the protocols for the key experiments cited.

Determination of 50% Inhibitory Concentration (IC50)

The IC50 value, representing the concentration of an inhibitor required to reduce the rate of an enzymatic reaction by 50%, is a crucial measure of inhibitor potency.

Protocol:

-

Enzyme and Inhibitor Preparation: Purified β-lactamase enzymes are diluted to a fixed concentration in an appropriate buffer (e.g., 50 mM sodium phosphate, pH 7.0, containing 0.1 mg/ml bovine serum albumin). For metallo-β-lactamases, the buffer is supplemented with ZnCl2 (e.g., 20 µM). QPX7728 is prepared in a series of dilutions.

-

Incubation: The enzyme solution is mixed with varying concentrations of QPX7728 and incubated for a defined period (e.g., 10 minutes) at a controlled temperature (e.g., 37°C).

-

Substrate Addition: A chromogenic substrate, such as nitrocefin (B1678963) (for most β-lactamases) or imipenem (B608078) (for certain MBLs), is added to the enzyme-inhibitor mixture to initiate the reaction.

-

Measurement: The rate of substrate hydrolysis is monitored spectrophotometrically by measuring the change in absorbance at a specific wavelength (e.g., 490 nm for nitrocefin, 294 nm for imipenem) over time.

-

Data Analysis: The initial reaction rates are calculated and plotted against the logarithm of the inhibitor concentration. The IC50 value is determined by fitting the data to a dose-response inhibition curve using a four-parameter variable slope equation.[9]

Determination of Inhibition Constant (Ki) for Metallo-β-Lactamases

For the competitive inhibition of MBLs, the inhibition constant (Ki) is determined to quantify the affinity of the inhibitor for the enzyme.

Protocol:

-

Reaction Setup: A series of reactions are prepared with a fixed concentration of the MBL enzyme and varying concentrations of both the substrate (e.g., imipenem) and the inhibitor (QPX7728).

-

Kinetic Measurements: The initial rates of substrate hydrolysis are measured for each combination of substrate and inhibitor concentrations.

-

Data Analysis: The Ki values are calculated using the method of Waley, which allows for the determination of Ki from progress curves of the enzymatic reaction in the presence and absence of the inhibitor.[2] Alternatively, Lineweaver-Burk plots can be generated to visualize the competitive inhibition and determine Ki.

Determination of Inactivation Kinetics (k2/K) for Serine β-Lactamases

The efficiency of inactivation of serine β-lactamases by QPX7728 is determined by the second-order rate constant, k2/K.

Protocol:

-

Progress Curve Analysis: The enzyme is incubated with various concentrations of QPX7728, and the progress of the reaction is monitored over time after the addition of a substrate like nitrocefin.

-

Data Fitting: The resulting progress curves are fitted to an equation for slow, tight-binding inhibition to determine the values of k1, k-1, k2, and K (the equilibrium constant for the initial non-covalent complex formation).

-

Calculation: The inactivation efficiency, k2/K, is calculated from these parameters.

Determination of Target Residence Time

The stability of the covalent QPX7728-serine β-lactamase complex is assessed by measuring the target residence time.

Protocol:

-

Complex Formation: The enzyme is incubated with a saturating concentration of QPX7728 to allow for the formation of the covalent complex.

-

Jump Dilution: The enzyme-inhibitor complex is rapidly diluted into a solution containing a high concentration of a reporter substrate (e.g., nitrocefin).

-

Activity Recovery Monitoring: The return of enzymatic activity is monitored over time as the inhibitor dissociates from the enzyme.

-

Data Analysis: The rate of activity recovery is fitted to a first-order equation to determine the off-rate (koff). The residence time is then calculated as the reciprocal of koff (1/koff).[3]

Visualizing the Mechanism and Workflows

The following diagrams, generated using the DOT language, illustrate the key mechanisms and experimental workflows described in this guide.

Caption: Dual-inhibition mechanisms of QPX7728.

Caption: Workflow for IC50 determination.

Impact of Resistance Mechanisms

A significant advantage of QPX7728 is its minimal susceptibility to common intrinsic resistance mechanisms in Gram-negative bacteria.[1][2] Studies have shown that its activity is not significantly affected by efflux pumps, such as MexAB-OprM in Pseudomonas aeruginosa, or by porin mutations that can restrict the entry of other antibiotics.[10] This resilience makes QPX7728 a promising candidate for use in combination with various β-lactam antibiotics against multidrug-resistant pathogens.

Conclusion

QPX7728, through its bis-acetoxy methyl ester prodrug, delivers a potent and broad-spectrum β-lactamase inhibitor with a novel dual mechanism of action. Its ability to effectively inhibit both serine and metallo-β-lactamases, coupled with its resilience to common resistance mechanisms, positions it as a valuable next-generation therapeutic agent. The comprehensive data on its inhibitory kinetics and potency underscore its potential to restore the efficacy of β-lactam antibiotics against some of the most challenging multidrug-resistant bacterial pathogens. Further clinical development will be crucial in fully elucidating its therapeutic role.

References

- 1. Discrimination of extended-spectrum beta-lactamases by a novel nitrocefin competition assay - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. pubs.acs.org [pubs.acs.org]

- 3. Biochemical Characterization of QPX7728, a New Ultrabroad-Spectrum Beta-Lactamase Inhibitor of Serine and Metallo-Beta-Lactamases - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Biochemical Characterization of QPX7728, a New Ultrabroad-Spectrum Beta-Lactamase Inhibitor of Serine and Metallo-Beta-Lactamases - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. nitrocefin.com [nitrocefin.com]

- 6. researchgate.net [researchgate.net]

- 7. Spectrum of Beta-Lactamase Inhibition by the Cyclic Boronate QPX7728, an Ultrabroad-Spectrum Beta-Lactamase Inhibitor of Serine and Metallo-Beta-Lactamases: Enhancement of Activity of Multiple Antibiotics Against Isogenic Strains Expressing Single Beta-Lactamases - Qpex Biopharma [qpexbio.com]

- 8. Frontiers | QPX7728, An Ultra-Broad-Spectrum B-Lactamase Inhibitor for Intravenous and Oral Therapy: Overview of Biochemical and Microbiological Characteristics [frontiersin.org]

- 9. Determination of IC50 and Ki values of beta-lactamase inhibition by BLI with nitrocefin or imipenem as a substrate. [bio-protocol.org]

- 10. assaygenie.com [assaygenie.com]

QPX7728 Bis-acetoxy Methyl Ester: A Technical Overview for Drug Development Professionals

An In-depth Guide to the Chemical Structure, Mechanism of Action, and Preclinical Profile of a Novel Broad-Spectrum β-Lactamase Inhibitor Prodrug

Introduction

QPX7728 is a next-generation, ultra-broad-spectrum β-lactamase inhibitor (BLI) belonging to the cyclic boronate class of compounds. Its prodrug, QPX7728 bis-acetoxy methyl ester, is designed for enhanced oral bioavailability. This technical guide provides a comprehensive overview of the chemical structure, mechanism of action, in vitro activity, and preclinical experimental protocols for QPX7728, intended for researchers, scientists, and drug development professionals in the field of antibacterial therapeutics.

Chemical Structure

This compound is a prodrug of the active β-lactamase inhibitor QPX7728 (also known as xeruborbactam). The bis-acetoxy methyl ester moiety is designed to be cleaved by esterases in the body, releasing the active QPX7728 molecule.

Chemical Name: (2-acetyloxyacetyl)oxymethyl (1aR,7bS)-5-fluoro-2-hydroxy-1a,7b-dihydro-1H-cyclopropa[c][1][2]benzoxaborinine-4-carboxylate[3] Molecular Formula: C₁₅H₁₄BFO₈[3] Molecular Weight: 352.08 g/mol [3]

The core structure of the active form, QPX7728, features a bicyclic boronate scaffold, which is critical for its potent and broad-spectrum inhibitory activity against both serine- and metallo-β-lactamases.

Mechanism of Action

QPX7728 exhibits a dual mechanism of action, enabling it to inhibit a wide range of β-lactamase enzymes that confer resistance to β-lactam antibiotics.

-

Serine β-Lactamases (Classes A, C, and D): QPX7728 acts as a potent inhibitor of serine β-lactamases through a two-step mechanism. Initially, it forms a non-covalent complex with the enzyme's active site. Subsequently, the boron atom of QPX7728 forms a covalent bond with the catalytic serine residue of the β-lactamase.[3] This covalent complex is stable, effectively inactivating the enzyme and preventing the hydrolysis of β-lactam antibiotics. The inhibition of serine enzymes by QPX7728 is a reversible process with a variable duration of the enzyme-inhibitor complex, ranging from minutes to several hours for different enzymes.

-

Metallo-β-Lactamases (Class B): Against metallo-β-lactamases (MBLs), which utilize zinc ions for catalysis, QPX7728 functions as a competitive inhibitor. It binds to the active site of the MBLs with high affinity, preventing the substrate (β-lactam antibiotic) from accessing the catalytic zinc ions. This interaction is characterized by fast-on/fast-off kinetics.

The following diagram illustrates the inhibitory mechanism of QPX7728 against both types of β-lactamases.

Quantitative Data: In Vitro Inhibitory Activity

QPX7728 has demonstrated potent inhibition against a wide array of clinically relevant β-lactamases. The following tables summarize the 50% inhibitory concentration (IC₅₀) and inhibition constant (Kᵢ) values for QPX7728 against various enzymes.

| Class A β-Lactamases | IC₅₀ (nM) |

| CTX-M-15 | 1 - 3 |

| KPC-2 | 2.9 ± 0.4 |

| SHV-12 | 1 - 3 |

| TEM-43 | 1 - 3 |

| Data sourced from Tsivkovski et al. (2020)[1][4] |

| Class C β-Lactamases | IC₅₀ (nM) |

| P99 | 22 ± 8 |

| Data sourced from Tsivkovski et al. (2020)[1][4] |

| Class D β-Lactamases | IC₅₀ (nM) |

| OXA-23 | 1 - 2 |

| OXA-48 | 1 |

| Data sourced from Tsivkovski et al. (2020)[1][4] |

| Class B Metallo-β-Lactamases | IC₅₀ (nM) | Kᵢ (nM) |

| NDM-1 | 55 ± 25 | 32 ± 14 |

| VIM-1 | 14 ± 4 | 7.5 ± 2.1 |

| IMP-1 | 610 ± 70 | 240 ± 30 |

| Data sourced from Tsivkovski et al. (2020)[1][4] |

Experimental Protocols

This section outlines the methodologies for key experiments cited in the characterization of QPX7728.

Determination of IC₅₀ and Kᵢ Values

The inhibitory activity of QPX7728 against purified β-lactamases is determined using spectrophotometric assays.

Protocol for IC₅₀ Determination:

-

Reagent Preparation:

-

Prepare a stock solution of the purified β-lactamase enzyme in an appropriate buffer (e.g., 50 mM sodium phosphate, pH 7.0).

-

Prepare serial dilutions of QPX7728 in the same buffer, ranging from micromolar to picomolar concentrations.

-

Prepare a stock solution of the substrate. For most serine β-lactamases, nitrocefin (B1678963) is used. For metallo-β-lactamases like NDM-1 and VIM-1, imipenem (B608078) is a suitable substrate.[1]

-

-

Assay Procedure:

-

In a 96-well microplate, add a fixed concentration of the β-lactamase enzyme to each well.

-

Add the various dilutions of QPX7728 to the wells and incubate for a predetermined time (e.g., 10-30 minutes) at a controlled temperature (e.g., 25°C) to allow for enzyme-inhibitor binding.

-

Initiate the enzymatic reaction by adding the substrate to each well.

-

Immediately monitor the change in absorbance over time using a microplate reader. The wavelength will depend on the substrate (e.g., 490 nm for nitrocefin hydrolysis).

-

-

Data Analysis:

-

Calculate the initial reaction velocity for each inhibitor concentration.

-

Plot the percentage of inhibition versus the logarithm of the inhibitor concentration.

-

The IC₅₀ value is determined by fitting the data to a suitable dose-response curve.

-

Protocol for Kᵢ Determination (for competitive inhibitors):

The determination of the inhibition constant (Kᵢ) for competitive inhibitors like QPX7728 against MBLs involves measuring the initial reaction rates at various substrate and inhibitor concentrations.

-

Assay Setup: The assay is set up similarly to the IC₅₀ determination, but with varying concentrations of both the substrate and QPX7728.

-

Data Collection: A matrix of initial velocities is generated.

-

Data Analysis: The data is analyzed using methods such as Lineweaver-Burk plots to determine the mode of inhibition and calculate the Kᵢ value.

In Vivo Efficacy Studies (Neutropenic Mouse Thigh Infection Model)

The in vivo efficacy of QPX7728 in combination with a β-lactam antibiotic is often evaluated using a neutropenic mouse thigh infection model.

-

Animal Model:

-

Female Swiss-Webster mice are rendered neutropenic by intraperitoneal injections of cyclophosphamide.

-

-

Infection:

-

Mice are anesthetized and infected intramuscularly in the thigh with a standardized inoculum of a carbapenem-resistant bacterial strain (e.g., Klebsiella pneumoniae).

-

-

Treatment:

-

Treatment with the β-lactam antibiotic alone, QPX7728 alone, or the combination is initiated at a specific time point post-infection (e.g., 2 hours).

-

Drugs are typically administered via a relevant route (e.g., subcutaneous or oral).

-

-

Endpoint:

-

At a predetermined time after treatment initiation (e.g., 24 hours), mice are euthanized.

-

The thigh muscles are excised, homogenized, and serially diluted for bacterial enumeration (colony-forming units per gram of tissue).

-

-

Data Analysis:

-

The efficacy of the treatment is determined by comparing the bacterial burden in the treated groups to the control group (vehicle-treated). A statistically significant reduction in bacterial load indicates efficacy.

-

Conclusion

This compound represents a significant advancement in the field of β-lactamase inhibitors due to its conversion to the ultra-broad-spectrum active moiety, QPX7728. The potent, dual-mechanism inhibition of both serine- and metallo-β-lactamases addresses key resistance mechanisms in clinically important Gram-negative pathogens. The preclinical data summarized in this guide underscore its potential as a valuable component of future combination therapies for treating serious bacterial infections. The provided experimental frameworks offer a basis for further research and development in this area.

References

The Pivotal Role of the Bis-acetoxy Methyl Ester Group in the Oral Delivery of QPX7728: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

QPX7728, also known as xeruborbactam, is a novel, ultra-broad-spectrum β-lactamase inhibitor (BLI) demonstrating potent activity against both serine and metallo-β-lactamases.[1][2] While efficacious, the inherent polarity of QPX7728 limits its oral bioavailability, necessitating a prodrug strategy for oral administration. This technical guide delves into the critical role of the bis-acetoxy methyl ester moiety in the development of QPX7831, an orally bioavailable prodrug of QPX7728. We will explore the mechanism of action, summarize key quantitative data, and provide insights into the experimental protocols utilized in its evaluation.

Introduction: The Challenge of Oral Bioavailability for β-Lactamase Inhibitors

The rise of antimicrobial resistance, particularly the proliferation of β-lactamase-producing bacteria, has created an urgent need for new therapeutic agents. QPX7728 stands out due to its exceptionally broad spectrum of activity, inhibiting a wide range of clinically significant β-lactamases, including carbapenemases.[1][3][4] However, like many potent carboxylic acid-containing drugs, QPX7728's utility as an oral agent is hampered by poor membrane permeability and subsequent low oral absorption. To overcome this limitation, a prodrug approach was employed, leading to the development of QPX7831, the isobutyryloxymethyl ester prodrug of QPX7728.[3] This strategy masks the polar carboxylic acid group, enhancing the molecule's lipophilicity and facilitating its absorption across the gastrointestinal tract.

The Bis-acetoxy Methyl Ester Prodrug Strategy

The core of the oral delivery strategy for QPX7728 lies in the temporary modification of its carboxylic acid functional group into a bis-acetoxy methyl ester. This chemical alteration transforms the ionized and poorly permeable parent drug into a more lipophilic, neutral molecule capable of passive diffusion across the intestinal epithelium.

Mechanism of Action: From Prodrug to Active Inhibitor

Once absorbed into the bloodstream, the bis-acetoxy methyl ester group of the prodrug is designed to be rapidly cleaved by ubiquitous esterase enzymes present in the plasma and tissues. This enzymatic hydrolysis efficiently releases the active QPX7728, allowing it to reach its site of action and inhibit bacterial β-lactamases. The cleavage process is designed to be swift and complete, ensuring that the systemic circulation is predominantly exposed to the active parent drug.

Quantitative Data Summary

The following tables summarize the key quantitative data related to the inhibitory activity of QPX7728 and the pharmacokinetic properties of its prodrug, QPX7831.

Table 1: In Vitro Inhibitory Activity of QPX7728 Against Key β-Lactamases

| β-Lactamase Class | Enzyme | IC50 (nM) |

| Class A (Serine) | KPC-2 | 2.9 ± 0.4 |

| CTX-M-15 | 1-3 | |

| Class B (Metallo) | NDM-1 | 55 ± 25 |

| VIM-1 | 14 ± 4 | |

| IMP-1 | 610 ± 70 | |

| Class C (Serine) | P99 | 22 ± 8 |

| Class D (Serine) | OXA-23 | 1-2 |

| OXA-48 | 1-2 |

Data sourced from Tsivkovski et al. (2020)[1]

Table 2: Preclinical Oral Bioavailability of QPX7728 Prodrugs

| Species | Prodrug Administered | Mean Oral Bioavailability (%) |

| Rat | Isobutyryloxymethyl ester (QPX7831) | >100%* |

| Dog | Isobutyryloxymethyl ester (QPX7831) | 50-65% |

| Monkey | Isobutyryloxymethyl ester (QPX7831) | ~100% |

*Values exceeding 100% may suggest that the prodrug interferes with the clearance of QPX7728.[5]

Table 3: In Vitro Cleavage of QPX7831

| System | Half-life |

| Human Serum | Stable |

| Human Liver Microsomes | Moderate Cleavage |

Simple alkyl double-ester prodrugs were found to be stable to carboxylesterase enzymes in human serum.[1]

Experimental Protocols

General Synthesis of Acyloxymethyl Ester Prodrugs of QPX7728

The synthesis of acyloxymethyl ester prodrugs of QPX7728 is achieved through the alkylation of the carboxylic acid of the parent molecule. A general, single-step procedure involves the following:

-

The carboxylic acid of QPX7728 is dissolved in a suitable organic solvent (e.g., N,N-dimethylformamide).

-

A base (e.g., cesium carbonate) is added to the solution to deprotonate the carboxylic acid.

-

The appropriate chloromethyl ester (e.g., chloromethyl isobutyrate for QPX7831) is added to the reaction mixture.

-

The reaction is stirred at room temperature until completion, which is monitored by a suitable analytical technique such as HPLC.

-

The resulting prodrug is then purified using standard chromatographic methods.

In Vitro Cleavage Assay

The stability and cleavage of the prodrugs are assessed in various biological matrices:

-

Preparation of Matrices: Human serum and human liver microsomes are prepared according to standard laboratory protocols.

-

Incubation: The prodrug is added to the biological matrix at a defined concentration and incubated at 37°C.

-

Sampling: Aliquots are taken at various time points (e.g., 0, 15, 30, 60, 120 minutes).

-

Quenching: The enzymatic reaction in the aliquots is stopped by the addition of a quenching solution (e.g., ice-cold acetonitrile).

-

Analysis: The samples are centrifuged, and the supernatant is analyzed by LC-MS/MS to quantify the remaining concentration of the prodrug and the appearance of the active QPX7728.

-

Data Analysis: The half-life of the prodrug in each matrix is calculated from the disappearance of the prodrug over time.

In Vivo Pharmacokinetic Studies

Pharmacokinetic parameters are determined in preclinical animal models (e.g., rats, dogs, monkeys):

-

Dosing: A single dose of the prodrug is administered orally to the animals. A separate cohort receives an intravenous dose of the active QPX7728 for bioavailability calculations.

-

Blood Sampling: Blood samples are collected at predetermined time points post-dosing via an appropriate route (e.g., tail vein, cephalic vein).

-

Plasma Preparation: Plasma is separated from the blood samples by centrifugation.

-

Sample Analysis: The concentrations of both the prodrug and the active QPX7728 in the plasma samples are quantified using a validated LC-MS/MS method.

-

Pharmacokinetic Analysis: Plasma concentration-time data are used to calculate key pharmacokinetic parameters, including Cmax (maximum concentration), Tmax (time to maximum concentration), and AUC (area under the curve), using non-compartmental analysis. Oral bioavailability is calculated by comparing the dose-normalized AUC from oral administration to that from intravenous administration.

Conclusion

The bis-acetoxy methyl ester prodrug strategy, exemplified by QPX7831, represents a critical innovation in the development of the ultra-broad-spectrum β-lactamase inhibitor QPX7728. By temporarily masking the polar carboxylic acid group, this approach successfully enhances the oral bioavailability of the parent compound. The efficient in vivo cleavage of the prodrug by esterases ensures the timely release of the active QPX7728, enabling it to combat β-lactamase-mediated resistance. This technical guide provides a foundational understanding of the pivotal role of the bis-acetoxy methyl ester group, supported by quantitative data and insights into the experimental methodologies that underpin its development. Further clinical investigation of QPX7831 is ongoing and holds promise for a new oral treatment option against multidrug-resistant Gram-negative infections.[3]

References

- 1. Selection of QPX7831, an Orally Bioavailable Prodrug of Boronic Acid β-Lactamase Inhibitor QPX7728 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Assays for Β-Lactamase Activity and Inhibition | Springer Nature Experiments [experiments.springernature.com]

- 3. | BioWorld [bioworld.com]

- 4. The Ultrabroad-Spectrum Beta-Lactamase Inhibitor QPX7728 Restores the Potency of Multiple Oral Beta-Lactam Antibiotics against Beta-Lactamase-Producing Strains of Resistant Enterobacterales - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Frontiers | QPX7728, An Ultra-Broad-Spectrum B-Lactamase Inhibitor for Intravenous and Oral Therapy: Overview of Biochemical and Microbiological Characteristics [frontiersin.org]

The Prodrug Strategy for Oral Delivery of QPX7728: A Technical Overview

For Researchers, Scientists, and Drug Development Professionals

QPX7728 is a novel, ultra-broad-spectrum β-lactamase inhibitor (BLI) demonstrating potent activity against both serine and metallo-β-lactamases (MBLs).[1][2][3][4][5] Its ability to be delivered via both intravenous and oral routes makes it a versatile candidate for treating infections caused by multidrug-resistant Gram-negative bacteria.[6][7][8] While QPX7728 itself possesses some oral bioavailability, a dedicated prodrug strategy was employed to ensure consistent and high systemic exposure across different species, mitigating the risk of variable absorption in humans.[9][10] This guide provides an in-depth technical overview of the prodrug approach for QPX7728, focusing on the selection of QPX7831 as the clinical candidate.

The Rationale for a Prodrug Approach

Initial studies revealed that while QPX7728 had promising oral bioavailability in some preclinical species (50% in rats and dogs), it was significantly lower in monkeys (20%).[10] Such interspecies variability presents a significant risk for clinical development. To address this, a prodrug strategy was initiated with the goal of identifying a candidate that could consistently deliver high oral bioavailability.[9][10] The core concept involved masking the carboxylic acid group of QPX7728 to create an ester prodrug. This modification enhances the molecule's properties for oral absorption, allowing it to be efficiently cleaved by esterases in the serum to release the active QPX7728.[9][10]

QPX7728: The Active Pharmacophore

QPX7728 is a cyclic boronic acid-based BLI, a class of compounds that includes the approved drug vaborbactam.[1][5] However, QPX7728's spectrum of activity is significantly broader, encompassing all four Ambler classes of β-lactamases (A, B, C, and D).[7][11] This includes difficult-to-inhibit enzymes such as Class B metallo-β-lactamases (e.g., NDM, VIM) and Class D carbapenemases (e.g., OXA-23, OXA-48), which are not inhibited by many recently approved BLIs.[3][11][12]

In Vitro Inhibitory Activity of QPX7728

The potency of QPX7728 against a wide array of purified β-lactamases has been extensively characterized. The following table summarizes the 50% inhibitory concentrations (IC50) for key enzymes.

| β-Lactamase Class | Enzyme | Organism Source | QPX7728 IC50 (nM) |

| Class A | KPC-2 | K. pneumoniae | 2.9 ± 0.4 |

| CTX-M-15 | E. coli | 1-3 | |

| SHV-12 | K. pneumoniae | 1-3 | |

| TEM-43 | E. coli | 1-3 | |

| Class B (MBL) | NDM-1 | K. pneumoniae | 55 ± 25 |

| VIM-1 | P. aeruginosa | 14 ± 4 | |

| IMP-1 | P. aeruginosa | 610 ± 70 | |

| Class C | P99 | E. cloacae | 22 ± 8 |

| Class D | OXA-48 | K. pneumoniae | 1-2 |

| OXA-23 | A. baumannii | 1-2 | |

| OXA-24/40 | A. baumannii | 1-2 | |

| OXA-58 | A. baumannii | 1-2 | |

| Data compiled from multiple sources.[1][11][12][13] |

The Prodrug Candidate: QPX7831

In the quest for an optimal oral prodrug, seventeen candidates were synthesized and evaluated based on several key properties: in vitro cleavage rates, multi-species pharmacokinetics, and crystallinity.[14] From this extensive screening, QPX7831 (compound 5-Na) was selected as the lead candidate, demonstrating the most favorable profile across all assessed attributes.[14]

Prodrug Activation Pathway

The activation of QPX7831 to the active moiety QPX7728 is a straightforward enzymatic process. After oral absorption, QPX7831 is cleaved by serum esterases, releasing QPX7728, which can then inhibit β-lactamase enzymes.

References

- 1. QPX7728, An Ultra-Broad-Spectrum B-Lactamase Inhibitor for Intravenous and Oral Therapy: Overview of Biochemical and Microbiological Characteristics - PMC [pmc.ncbi.nlm.nih.gov]

- 2. medchemexpress.com [medchemexpress.com]

- 3. Discovery of Cyclic Boronic Acid QPX7728, an Ultrabroad-Spectrum Inhibitor of Serine and Metallo-β-Lactamases - Qpex Biopharma [qpexbio.com]

- 4. journals.asm.org [journals.asm.org]

- 5. researchgate.net [researchgate.net]

- 6. Qpex Biopharma Initiates Phase 1 Clinical Trial of QPX7728 for Drug-Resistant Bacterial Infections - Qpex Biopharma [qpexbio.com]

- 7. | BioWorld [bioworld.com]

- 8. journals.asm.org [journals.asm.org]

- 9. pubs.acs.org [pubs.acs.org]

- 10. researchgate.net [researchgate.net]

- 11. journals.asm.org [journals.asm.org]

- 12. Frontiers | QPX7728, An Ultra-Broad-Spectrum B-Lactamase Inhibitor for Intravenous and Oral Therapy: Overview of Biochemical and Microbiological Characteristics [frontiersin.org]

- 13. researchgate.net [researchgate.net]

- 14. Selection of QPX7831, an Orally Bioavailable Prodrug of Boronic Acid β-Lactamase Inhibitor QPX7728 - PubMed [pubmed.ncbi.nlm.nih.gov]

The Target Enzymes of QPX7728: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

QPX7728 is a novel, ultra-broad-spectrum β-lactamase inhibitor (BLI) belonging to the class of cyclic boronates.[1] It is delivered as a bis-acetoxy methyl ester prodrug, QPX7831, which is designed for oral administration and is rapidly cleaved in vivo to release the active moiety, QPX7728.[2] This technical guide focuses on the target enzymes of the active compound, QPX7728, which are the ultimate targets of the therapeutic agent. QPX7728 has demonstrated a preclinical profile that surpasses many recently marketed β-lactamase inhibitors and those currently in clinical trials.[3] Clinical development of QPX7728 has been initiated, with Phase 1 studies investigating its safety and pharmacokinetics.[3][4]

QPX7728's primary mechanism of action is the inhibition of a wide array of β-lactamase enzymes, which are responsible for the hydrolysis and inactivation of β-lactam antibiotics. By inhibiting these enzymes, QPX7728 restores the efficacy of various β-lactam partners against otherwise resistant bacterial strains.[3][5] This document provides a comprehensive overview of the enzymatic targets of QPX7728, including quantitative inhibitory data, detailed experimental methodologies for target characterization, and visual representations of its mechanism and experimental workflows.

Target Enzyme Profile of QPX7728

QPX7728 exhibits an exceptionally broad spectrum of activity, inhibiting β-lactamases across all four Ambler molecular classes: A, B, C, and D.[4][5] This includes serine-β-lactamases (Classes A, C, and D) and metallo-β-lactamases (Class B).[1][6][7]

Quantitative Inhibitory Data

The inhibitory potency of QPX7728 against a wide range of purified β-lactamase enzymes has been extensively characterized. The following tables summarize the 50% inhibitory concentrations (IC50) and inhibition constants (Ki) for key enzymes.

Table 1: Inhibitory Potency (IC50) of QPX7728 Against Serine β-Lactamases

| Enzyme Class | Enzyme | Organism | IC50 (nM) |

| Class A | KPC-2 | Klebsiella pneumoniae | 2.9 ± 0.4[8] |

| CTX-M-15 | Escherichia coli | 1-3[8] | |

| SHV-12 | Klebsiella pneumoniae | 1-3[8] | |

| TEM-43 | Escherichia coli | Low nM range[1] | |

| Class C | P99 | Enterobacter cloacae | 22 ± 8[8] |

| Class D | OXA-48 | Klebsiella pneumoniae | 1-2[8] |

| OXA-23 | Acinetobacter baumannii | 1-2[8] | |

| OXA-24/40 | Acinetobacter baumannii | 1-2[8] | |

| OXA-58 | Acinetobacter baumannii | 1-2[8] |

Table 2: Inhibitory Potency (IC50 and Ki) of QPX7728 Against Metallo-β-Lactamases (Class B)

| Enzyme | Organism | IC50 (nM) | Ki (nM) |

| NDM-1 | Klebsiella pneumoniae | 55 ± 25[8] | 32 ± 14[9] |

| VIM-1 | Pseudomonas aeruginosa | 14 ± 4[8] | 7.5 ± 2.1[9] |

| IMP-1 | Pseudomonas aeruginosa | 610 ± 70[8] | 240 ± 30[9] |

Mechanism of Action

QPX7728's inhibitory mechanism varies between the serine and metallo-β-lactamases.

-

Serine β-Lactamases: QPX7728 acts via a two-step mechanism involving the formation of a non-covalent complex followed by a covalent interaction.[1] The boron atom of QPX7728 forms a covalent bond with the catalytic serine residue in the active site of the enzyme.[1] This inhibition is reversible, but the stability of the QPX7728-enzyme complex varies depending on the specific enzyme, with target residence times ranging from minutes to several hours.[1][9][10] For instance, the residence time is approximately 5-20 minutes for OXA carbapenemases, around 50 minutes for OXA-48, and 2-3 hours for KPC and CTX-M-15.[9][10]

-

Metallo-β-Lactamases: The inhibition of metallo-β-lactamases by QPX7728 follows a competitive mechanism with fast-on, fast-off kinetics.[8][11]

The following diagram illustrates the general mechanism of serine β-lactamase inhibition by QPX7728.

Experimental Protocols

The determination of the inhibitory activity of QPX7728 against various β-lactamases involves a series of well-defined biochemical assays.

Enzyme Purification

-

Gene Cloning and Expression: The genes encoding the target β-lactamase enzymes are cloned into an appropriate expression vector (e.g., pET series) and transformed into a suitable bacterial host, typically E. coli.

-

Protein Expression: The bacterial cultures are grown to a specific optical density, and protein expression is induced (e.g., with IPTG).

-

Cell Lysis and Extraction: The bacterial cells are harvested by centrifugation, resuspended in a lysis buffer, and lysed using methods such as sonication or high-pressure homogenization.

-

Purification: The target β-lactamase is purified from the cell lysate using affinity chromatography (e.g., Ni-NTA for His-tagged proteins), followed by further purification steps like ion-exchange and size-exclusion chromatography to ensure high purity.

Enzyme Inhibition Assays (IC50 Determination)

-

Reaction Mixture Preparation: A reaction mixture is prepared in a suitable buffer (e.g., phosphate (B84403) buffer with 0.01% Triton X-100) containing a chromogenic or fluorogenic β-lactam substrate (e.g., nitrocefin (B1678963) or CENTA).

-

Inhibitor Pre-incubation: The purified enzyme is pre-incubated with varying concentrations of QPX7728 for a defined period to allow for inhibitor binding.

-

Initiation of Reaction: The enzymatic reaction is initiated by the addition of the substrate.

-

Monitoring of Reaction: The hydrolysis of the substrate is monitored spectrophotometrically or fluorometrically in real-time.

-

Data Analysis: The initial reaction velocities are calculated and plotted against the inhibitor concentration. The IC50 value, the concentration of inhibitor required to reduce the enzyme activity by 50%, is determined by fitting the data to a dose-response curve.

The following diagram outlines the general workflow for determining the IC50 of QPX7728.

Conclusion

QPX7728 is a potent, ultra-broad-spectrum β-lactamase inhibitor with a remarkable ability to inhibit a wide range of clinically relevant serine and metallo-β-lactamases. Its comprehensive inhibitory profile, coupled with favorable pharmacokinetic properties, positions QPX7728 as a promising candidate for combination therapy with β-lactam antibiotics to combat infections caused by multidrug-resistant Gram-negative bacteria. The detailed understanding of its target enzymes and mechanism of action is crucial for its continued development and strategic clinical application.

References

- 1. QPX7728, An Ultra-Broad-Spectrum B-Lactamase Inhibitor for Intravenous and Oral Therapy: Overview of Biochemical and Microbiological Characteristics - PMC [pmc.ncbi.nlm.nih.gov]

- 2. pubs.acs.org [pubs.acs.org]

- 3. Qpex Biopharma Initiates Phase 1 Clinical Trial of QPX7728 for Drug-Resistant Bacterial Infections - Qpex Biopharma [qpexbio.com]

- 4. | BioWorld [bioworld.com]

- 5. Spectrum of Beta-Lactamase Inhibition by the Cyclic Boronate QPX7728, an Ultrabroad-Spectrum Beta-Lactamase Inhibitor of Serine and Metallo-Beta-Lactamases: Enhancement of Activity of Multiple Antibiotics Against Isogenic Strains Expressing Single Beta-Lactamases - Qpex Biopharma [qpexbio.com]

- 6. journals.asm.org [journals.asm.org]

- 7. The Ultrabroad-Spectrum Beta-Lactamase Inhibitor QPX7728 Restores the Potency of Multiple Oral Beta-Lactam Antibiotics against Beta-Lactamase-Producing Strains of Resistant Enterobacterales - PMC [pmc.ncbi.nlm.nih.gov]

- 8. journals.asm.org [journals.asm.org]

- 9. Biochemical Characterization of QPX7728, a New Ultrabroad-Spectrum Beta-Lactamase Inhibitor of Serine and Metallo-Beta-Lactamases - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Biochemical Characterization of QPX7728, a New Ultrabroad-Spectrum Beta-Lactamase Inhibitor of Serine and Metallo-Beta-Lactamases - PMC [pmc.ncbi.nlm.nih.gov]

- 11. researchgate.net [researchgate.net]

An In-depth Technical Guide to Foundational Research on Cyclic Boronate Inhibitors

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the foundational research on cyclic boronate inhibitors, with a primary focus on their role as potent inhibitors of β-lactamase enzymes. This document summarizes key quantitative data, details critical experimental protocols, and visualizes essential mechanisms and workflows to support ongoing research and development in this field.

Core Concepts: Mechanism of Action

Cyclic boronate inhibitors represent a significant advancement in combating bacterial resistance to β-lactam antibiotics. Their efficacy stems from their unique mechanism of action, which involves mimicking the tetrahedral transition state formed during the hydrolysis of the β-lactam ring by β-lactamase enzymes.[1][2][3]

β-lactamases are broadly classified into serine β-lactamases (SBLs; Classes A, C, and D) and metallo-β-lactamases (MBLs; Class B).[1] Serine β-lactamases utilize a serine residue for catalysis, while metallo-β-lactamases employ zinc ions.[1] Cyclic boronates have demonstrated the remarkable ability to inhibit enzymes from all four classes, making them broad-spectrum inhibitors.[4][5][6]

The boron atom in the cyclic boronate inhibitor is electrophilic and readily attacked by the nucleophilic serine residue in the active site of SBLs, forming a stable, reversible covalent adduct.[1] This adduct mimics the high-energy tetrahedral intermediate of the natural substrate, effectively trapping the enzyme and preventing it from hydrolyzing β-lactam antibiotics.[1][4][5] In the case of MBLs, the boronate group interacts with the catalytic zinc ions and a hydroxide (B78521) ion in the active site.[7]

Quantitative Data on Key Cyclic Boronate Inhibitors

The potency of cyclic boronate inhibitors is typically quantified by their half-maximal inhibitory concentration (IC50) and their inhibition constant (Ki). The following tables summarize publicly available data for prominent cyclic boronate inhibitors against various β-lactamase enzymes.

Table 1: Vaborbactam Inhibition Data

| β-Lactamase | Class | IC50 (nM) | Ki (nM) |

| KPC-2 | A | 35 | 130 |

| CTX-M-15 | A | - | 56 |

| SHV-12 | A | - | 190 |

| TEM-1 | A | - | 93 |

| AmpC (P. aeruginosa) | C | >64,000 | - |

| OXA-48 | D | 3,700 | - |

Data sourced from multiple studies.[3][8] Note: IC50 values can vary based on experimental conditions.

Table 2: Taniborbactam Inhibition Data

| β-Lactamase | Class | IC50 (nM) | Ki (nM) |

| KPC-2 | A | 37 | 19 |

| CTX-M-15 | A | - | 9 |

| AmpC (E. coli) | C | - | 42 |

| VIM-1 | B | - | 13 |

| NDM-1 | B | - | 16 |

| OXA-23 | D | 1,100 | - |

| OXA-48 | D | 330 | - |

Data sourced from multiple studies.[3][8][9] Note: IC50 values can vary based on experimental conditions.

Table 3: QPX7728 Inhibition Data

| β-Lactamase | Class | Ki (nM) |

| KPC-2 | A | 0.4 |

| CTX-M-15 | A | 0.9 |

| AmpC (E. coli) | C | 1.8 |

| VIM-1 | B | 3.2 |

| NDM-1 | B | 6.1 |

| IMP-1 | B | 48 |

| OXA-23 | D | 76 |

| OXA-48 | D | 2.5 |

Data sourced from Hecker et al., 2020.[8]

Detailed Experimental Protocols

This section provides detailed methodologies for key experiments cited in the foundational research of cyclic boronate inhibitors.

β-Lactamase Inhibition Assay using Nitrocefin (B1678963)

This colorimetric assay is widely used to determine the inhibitory activity of compounds against serine β-lactamases. Nitrocefin is a chromogenic cephalosporin (B10832234) that changes color from yellow to red upon hydrolysis by a β-lactamase.

Materials:

-

Purified β-lactamase enzyme

-

Cyclic boronate inhibitor stock solution (in DMSO)

-

Nitrocefin stock solution (10 mg/mL in DMSO)[8]

-

Assay Buffer: 50 mM sodium phosphate, pH 7.0, containing 0.1 mg/mL bovine serum albumin (BSA)[10]

-

For metallo-β-lactamases, supplement the assay buffer with 20 µM ZnCl2[10]

-

96-well clear, flat-bottom microplates

-

Microplate reader capable of measuring absorbance at 490 nm

Procedure:

-

Enzyme and Inhibitor Pre-incubation:

-

In a 96-well plate, add a fixed concentration of the β-lactamase enzyme to wells containing serial dilutions of the cyclic boronate inhibitor.[10] The final volume should be 50 µL.

-

Include control wells with enzyme and no inhibitor, and blank wells with no enzyme.

-

Incubate the plate at 37°C for 10-30 minutes to allow the inhibitor to bind to the enzyme.[10]

-

-

Reaction Initiation:

-

Prepare a working solution of nitrocefin by diluting the stock solution in the assay buffer to a final concentration of 50-100 µM.[10]

-

Add 50 µL of the nitrocefin working solution to each well to initiate the reaction. The final reaction volume will be 100 µL.

-

-

Data Acquisition:

-

Immediately place the microplate in a reader pre-warmed to 37°C.

-

Measure the absorbance at 490 nm every 10-30 seconds for 10-60 minutes.[10]

-

-

Data Analysis:

-

Calculate the initial velocity (rate of change in absorbance) for each inhibitor concentration.

-

Plot the initial velocity as a function of the logarithm of the inhibitor concentration.

-

Determine the IC50 value by fitting the data to a dose-response inhibition curve (variable slope, four parameters) using appropriate software (e.g., GraphPad Prism).[10]

-

Determination of Kinetic Parameters (Ki, kon, koff)

A more detailed kinetic analysis is required to fully characterize the interaction between the inhibitor and the enzyme. This involves determining the inhibition constant (Ki), the association rate constant (kon), and the dissociation rate constant (koff).

Materials:

-

Same as for the IC50 determination assay.

Procedure for Ki Determination (Cheng-Prusoff Equation): The Ki value can be calculated from the IC50 value using the Cheng-Prusoff equation for competitive inhibitors:

Ki = IC50 / (1 + [S]/Km)

Where:

-

[S] is the substrate (nitrocefin) concentration used in the IC50 assay.

-

Km is the Michaelis-Menten constant of the enzyme for the substrate. The Km must be determined in a separate experiment by measuring the reaction velocity at various substrate concentrations.

Procedure for kon and koff Determination (Progress Curve Analysis):

-

Follow the same procedure as the IC50 assay, but collect data for a longer duration to observe the approach to steady-state inhibition.

-

The progress curves (absorbance vs. time) at different inhibitor concentrations are then fitted to a model for slow-binding inhibition to determine the apparent association rate constant (kobs).

-

The kobs values are then plotted against the inhibitor concentration. For a simple reversible inhibitor, this plot will be linear, and the slope will be kon, and the y-intercept will be koff.

X-ray Crystallography of β-Lactamase-Inhibitor Complexes

Determining the three-dimensional structure of the enzyme-inhibitor complex provides invaluable insights into the molecular basis of inhibition.

General Protocol Outline:

-

Protein Expression and Purification: The target β-lactamase is overexpressed in a suitable host (e.g., E. coli) and purified to homogeneity using chromatographic techniques.

-

Crystallization: The purified enzyme is crystallized by screening a wide range of conditions (precipitants, pH, temperature) using techniques like vapor diffusion.

-

Soaking or Co-crystallization:

-

Soaking: Pre-formed enzyme crystals are soaked in a solution containing the cyclic boronate inhibitor.

-

Co-crystallization: The inhibitor is mixed with the protein solution before crystallization is initiated.

-

-

X-ray Diffraction Data Collection: The inhibitor-bound crystals are exposed to a high-intensity X-ray beam, and the diffraction pattern is recorded.

-

Structure Determination and Refinement: The diffraction data is processed to determine the electron density map, from which the atomic model of the protein-inhibitor complex is built and refined.

Synthesis of Cyclic Boronate Inhibitors

The synthesis of cyclic boronate inhibitors is a complex multi-step process. A general, illustrative scheme is presented below, based on synthetic routes described in the literature.[7]

A more specific example involves the Matteson reaction of a benzylboronate precursor to yield an α-chloroboronate.[7] This is followed by displacement of the chlorine with a nitrogen nucleophile and subsequent acylation. The final step typically involves the removal of protecting groups to yield the active cyclic boronate inhibitor.[7] The specific reagents and conditions will vary depending on the desired final structure.

Conclusion

Cyclic boronate inhibitors are a clinically important class of compounds that have revitalized the utility of β-lactam antibiotics in the face of widespread bacterial resistance. Their ability to inhibit a broad spectrum of β-lactamases by mimicking the tetrahedral transition state of the hydrolysis reaction is a key feature of their success. The experimental protocols detailed in this guide provide a foundation for researchers to further investigate the properties of existing inhibitors and to design and evaluate novel compounds with improved potency and spectrum of activity. The continued exploration of the structure-activity relationships of cyclic boronates holds great promise for the development of the next generation of β-lactamase inhibitors.

References

- 1. content.abcam.com [content.abcam.com]

- 2. mdpi.com [mdpi.com]

- 3. Cyclic boronates as versatile scaffolds for KPC-2 β-lactamase inhibition - PMC [pmc.ncbi.nlm.nih.gov]

- 4. sigmaaldrich.com [sigmaaldrich.com]

- 5. sigmaaldrich.com [sigmaaldrich.com]

- 6. courses.edx.org [courses.edx.org]

- 7. pubs.acs.org [pubs.acs.org]

- 8. toku-e.com [toku-e.com]

- 9. pure.mpg.de [pure.mpg.de]

- 10. Determination of IC50 and Ki values of beta-lactamase inhibition by BLI with nitrocefin or imipenem as a substrate. [bio-protocol.org]

A Preliminary Investigation into the Efficacy of QPX7728 (Xeruborbactam): An Ultra-Broad-Spectrum β-Lactamase Inhibitor

Executive Summary

QPX7728, now known as xeruborbactam (B10854609), is a novel, ultra-broad-spectrum β-lactamase inhibitor (BLI) belonging to the cyclic boronic acid class. Developed to combat the growing threat of antimicrobial resistance, it demonstrates potent inhibition against an extensive range of both serine- and metallo-β-lactamases (MBLs), which are primary drivers of resistance to β-lactam antibiotics in Gram-negative bacteria. Preclinical data highlights its ability to restore the efficacy of multiple classes of β-lactam antibiotics against carbapenem-resistant Enterobacterales (CRE), Pseudomonas aeruginosa, and Acinetobacter baumannii. Notably, QPX7728 is minimally affected by common intrinsic resistance mechanisms like efflux pumps and porin mutations.[1][2] Its development for both intravenous (IV) and oral administration signifies a versatile approach to treating severe multidrug-resistant infections.[3][4][5] This document provides a technical overview of the preliminary efficacy of QPX7728, summarizing key biochemical, microbiological, and in vivo data.

Mechanism of Action

QPX7728 functions by inhibiting β-lactamase enzymes, which bacteria produce to hydrolyze and inactivate β-lactam antibiotics. Its "ultra-broad-spectrum" designation stems from its unique ability to neutralize all four molecular classes of these enzymes: Ambler classes A, C, and D (serine β-lactamases) and class B (metallo-β-lactamases).[4][6]

-

Serine β-Lactamase Inhibition: The inhibition of serine β-lactamases occurs via a two-step mechanism. Initially, a non-covalent complex is formed, which then progresses to a stable, covalent adduct between the boron atom of QPX7728 and the catalytic serine residue in the enzyme's active site.[1][2] This interaction is reversible, but the stability of the complex, or "residence time," can range from minutes to several hours depending on the specific enzyme, effectively sequestering it from inactivating antibiotics.[5][7]

-

Metallo-β-Lactamase Inhibition: For MBLs like NDM, VIM, and IMP, which utilize zinc ions for catalysis, QPX7728 acts as a competitive inhibitor with fast-on/fast-off kinetics.[5][7]

Caption: Mechanism of QPX7728 action on serine β-lactamases.

Biochemical Efficacy: Enzyme Inhibition

Biochemical assays using purified enzymes demonstrate the high potency and broad spectrum of QPX7728. It exhibits low nanomolar inhibitory concentrations (IC₅₀) against a wide array of clinically significant β-lactamases, including carbapenemases that are not inhibited by many recently approved BLIs.[5][7]

Table 1: Potency (IC₅₀, nM) of QPX7728 Against Purified β-Lactamases

| Enzyme Class | Enzyme | QPX7728 IC₅₀ (nM) | Reference |

|---|---|---|---|

| Class A (Serine) | KPC-2 | 2.9 ± 0.4 | [5][7] |

| CTX-M-15 | 1 - 3 | [5][7] | |

| Class C (Serine) | P99 | 22 ± 8 | [5][7] |

| Class D (Serine) | OXA-48 | 1 - 2 | [5][7] |

| OXA-23 | 1 - 2 | [5][7] | |

| Class B (Metallo) | NDM-1 | 55 ± 25 | [5][7] |

| VIM-1 | 14 ± 4 | [5][7] | |

| IMP-1 | 610 ± 70 | [5][7] |

Data compiled from multiple sources.[1][5][7]

The efficiency of inhibition for serine enzymes is further characterized by kinetic parameters, where QPX7728 shows a high rate of inactivation.[5]

Table 2: Kinetic Parameters of Serine β-Lactamase Inhibition by QPX7728

| Enzyme | k₂/K (M⁻¹s⁻¹) | Target Residence Time | Reference |

|---|---|---|---|

| OXA-23 | 9.9 x 10⁵ | 5 - 20 minutes | [5] |

| KPC | - | 2 - 3 hours | [5][7] |

| CTX-M-15 | - | 2 - 3 hours | [5][7] |

| OXA-48 | - | ~50 minutes | [5][7] |

| P99 | 6.3 x 10⁴ | - | [5] |

k₂/K represents the efficiency of enzyme inactivation.

Microbiological Efficacy: In Vitro Activity

The primary function of a BLI is to restore the activity of a partner β-lactam antibiotic. QPX7728 has been shown to potentiate a wide range of β-lactams against multidrug-resistant Gram-negative bacteria.

Activity against Acinetobacter baumannii

Against a panel of 275 carbapenem-resistant A. baumannii (CRAB) isolates, QPX7728 produced a concentration-dependent reduction in the minimum inhibitory concentration (MIC) of meropenem (B701). At a concentration of ≥4 µg/mL, QPX7728 lowered the meropenem MIC to ≤8 µg/mL for over 90% of these highly resistant strains.[8]

Table 3: Potentiation of Meropenem by QPX7728 Against Carbapenem-Resistant A. baumannii (n=275)

| Meropenem MIC (µg/mL) | Meropenem Alone (% Cumulative) | + QPX7728 (4 µg/mL) (% Cumulative) | + QPX7728 (8 µg/mL) (% Cumulative) |

|---|---|---|---|

| ≤ 4 | 1.5% | 76.4% | 85.1% |

| ≤ 8 | 3.6% | 90.2% | 94.2% |

Adapted from Lomovskaya et al.[8]

Activity against Pseudomonas aeruginosa

In a "challenge" panel of 290 P. aeruginosa isolates resistant to meropenem, ceftolozane-tazobactam, or ceftazidime-avibactam, QPX7728 restored susceptibility to several β-lactams.[9][10] The combination with ceftolozane (B606591) was particularly potent.[9][11]

Table 4: In Vitro Activity of QPX7728 (8 µg/mL) Combinations Against a Challenge Panel of P. aeruginosa (n=290)

| Combination (Partner Antibiotic) | % of Isolates Inhibited at CLSI Breakpoint | Reference |

|---|---|---|

| QPX7728 + Ceftolozane | 78.6% | [9][11] |

| QPX7728 + Cefepime | 70.3% | [9][11] |

| QPX7728 + Piperacillin | 70.3% | [9][11] |

| QPX7728 + Meropenem | 65.5% | [11] |

CLSI breakpoints used are for the partner antibiotic alone.

In Vivo Efficacy: Murine Infection Models

The efficacy of QPX7728 in a living system was evaluated in a neutropenic mouse thigh infection model using carbapenem-resistant Klebsiella pneumoniae.[12] This model is a standard for assessing the in vivo activity of new antimicrobial agents.

Experimental Protocol: Neutropenic Mouse Thigh Infection Model

-

Induce Neutropenia: Mice are rendered neutropenic (low white blood cell count) by intraperitoneal injections of cyclophosphamide (B585) on days -4 and -1 relative to infection. This makes them more susceptible to bacterial infection, mimicking an immunocompromised state.

-

Infection: On day 0, mice are inoculated in the thigh muscle with a standardized suspension of a carbapenem-resistant K. pneumoniae strain.

-

Treatment: Two hours post-infection, treatment begins. Cohorts receive a β-lactam antibiotic alone, QPX7728 alone, or a combination of a β-lactam with QPX7728. Dosing is typically administered every 2 hours for a 24-hour period.

-

Assessment: At the end of the 24-hour treatment period, mice are euthanized, and the thigh muscles are harvested, homogenized, and plated to determine the bacterial load (colony-forming units, CFU). Efficacy is measured by the change in log₁₀ CFU/thigh compared to the initial bacterial load.

Caption: Experimental workflow for the murine thigh infection model.

In Vivo Results

In these studies, treatment with various β-lactam antibiotics alone was either bacteriostatic (no change in bacterial load) or resulted in continued bacterial growth.[12] In contrast, the combination of QPX7728 with each of the tested β-lactams (including aztreonam, biapenem, cefepime, ceftazidime, ceftolozane, and meropenem) resulted in significant bacterial killing at all tested doses of QPX7728.[12] These data provide strong evidence that QPX7728 can restore the in vivo efficacy of β-lactams against highly resistant pathogens.[12]

Clinical Development and Prodrug Strategy

QPX7728 entered Phase 1 clinical trials in late 2020 to evaluate its safety, tolerability, and pharmacokinetics in healthy adult subjects.[3][4] The initial studies focused on the intravenous administration of QPX7728, both alone and in combination with a β-lactam antibiotic.[3]

The development pipeline for QPX7728 includes distinct product candidates for different clinical settings, underscoring a strategic approach that includes a prodrug for oral administration.

-

OMNIvance™: An intravenous product based on QPX7728, designed for treating severe, hospital-based infections caused by pathogens like carbapenem-resistant Acinetobacter, Pseudomonas, and Enterobacterales.[4]

-

ORAvance™: An orally administered combination product.[4] The development of an oral formulation necessitates a prodrug of QPX7728 that can be effectively absorbed from the gastrointestinal tract before being converted to the active xeruborbactam molecule in the body. This strategy aims to treat drug-resistant infections in outpatient settings, potentially facilitating earlier hospital discharge.[4][13]

The efficacy data presented in this guide pertains to the active moiety, QPX7728 (xeruborbactam), which is the ultimate agent responsible for β-lactamase inhibition following either IV administration or oral prodrug absorption and conversion.

Caption: QPX7728 development pipeline for IV and oral therapies.

References

- 1. QPX7728, An Ultra-Broad-Spectrum B-Lactamase Inhibitor for Intravenous and Oral Therapy: Overview of Biochemical and Microbiological Characteristics - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Frontiers | QPX7728, An Ultra-Broad-Spectrum B-Lactamase Inhibitor for Intravenous and Oral Therapy: Overview of Biochemical and Microbiological Characteristics [frontiersin.org]

- 3. Qpex Biopharma Initiates Phase 1 Clinical Trial of QPX7728 for Drug-Resistant Bacterial Infections - Qpex Biopharma [qpexbio.com]

- 4. | BioWorld [bioworld.com]

- 5. journals.asm.org [journals.asm.org]

- 6. researchgate.net [researchgate.net]

- 7. researchgate.net [researchgate.net]

- 8. In Vitro Activity of the Ultra-Broad-Spectrum Beta-Lactamase Inhibitor QPX7728 in Combination with Meropenem against Clinical Isolates of Carbapenem-Resistant Acinetobacter baumannii - PMC [pmc.ncbi.nlm.nih.gov]

- 9. In Vitro Activity of the Ultrabroad-Spectrum Beta-Lactamase Inhibitor QPX7728 in Combination with Multiple Beta-Lactam Antibiotics against Pseudomonas aeruginosa - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. In Vitro Activity of the Ultrabroad-Spectrum Beta-Lactamase Inhibitor QPX7728 in Combination with Multiple Beta-Lactam Antibiotics against Pseudomonas aeruginosa - PMC [pmc.ncbi.nlm.nih.gov]

- 11. journals.asm.org [journals.asm.org]

- 12. journals.asm.org [journals.asm.org]

- 13. The Ultrabroad-Spectrum Beta-Lactamase Inhibitor QPX7728 Restores the Potency of Multiple Oral Beta-Lactam Antibiotics against Beta-Lactamase-Producing Strains of Resistant Enterobacterales - PubMed [pubmed.ncbi.nlm.nih.gov]

for Researchers, Scientists, and Drug Development Professionals

An In-depth Technical Guide to the Spectrum of QPX7728 bis-acetoxy methyl ester

Introduction

QPX7728, also known as Xeruborbactam, is a potent, ultra-broad-spectrum β-lactamase inhibitor (BLI) belonging to the cyclic boronate class of compounds.[1][2] Its bis-acetoxy methyl ester is a prodrug form designed for administration. QPX7728 exhibits a remarkable breadth of activity, inhibiting a wide array of serine-β-lactamases (SBLs) and metallo-β-lactamases (MBLs), which are major contributors to antibiotic resistance in Gram-negative bacteria.[3][4][5][6] This technical guide provides a comprehensive overview of the inhibitory spectrum of QPX7728, its mechanism of action, and the experimental protocols used for its characterization.

Mechanism of Action

QPX7728 demonstrates distinct mechanisms of action against different classes of β-lactamases.

Serine β-Lactamases (Classes A, C, and D): The inhibition of serine β-lactamases by QPX7728 follows a two-step mechanism. Initially, a non-covalent complex is formed, which then proceeds to a covalent interaction.[3] This covalent bond is formed between the boron atom of QPX7728 and the catalytic serine residue in the active site of the enzyme.[3] This interaction is characterized by a slow tight-binding mechanism associated with progressive inactivation.[3] The inhibition is reversible, with the stability of the QPX7728-enzyme complex varying, leading to residence times that can range from minutes to several hours for different enzymes.[7][8] For instance, the residence time is approximately 5 to 20 minutes for OXA carbapenemases from A. baumannii, around 50 minutes for OXA-48, and extends to 2 to 3 hours for KPC and CTX-M-15.[7][8]

Metallo β-Lactamases (Class B): In contrast to its interaction with serine β-lactamases, QPX7728 inhibits metallo-β-lactamases through a competitive mechanism with fast-on-fast-off kinetics.[7][8]

Visualizing the Mechanism of Action

Caption: Inhibition pathway of serine β-lactamases by QPX7728.

Caption: Competitive inhibition of metallo β-lactamases by QPX7728.

Inhibitory Spectrum of QPX7728

QPX7728 demonstrates an exceptionally broad spectrum of activity against a vast number of β-lactamases from all four Ambler classes.

Quantitative Inhibitory Activity of QPX7728 against Purified β-Lactamases

| β-Lactamase Class | Enzyme | IC₅₀ (nM) | Kᵢ (nM) |

| Class A (Serine) | CTX-M-15 | 1 - 3[7] | - |

| KPC-2 | 2.9 ± 0.4[7][8] | - | |

| SHV-12 | 1 - 3[3] | - | |

| TEM-43 | 1 - 3[3] | - | |

| Class B (Metallo) | NDM-1 | 55 ± 25[7][8] | 32 ± 14[7][8] |

| VIM-1 | 14 ± 4[7][8] | 7.5 ± 2.1[7][8] | |

| IMP-1 | 610 ± 70[7][8] | 240 ± 30[7][8] | |

| Class C (Serine) | P99 | 22 ± 8[7][8] | - |

| Class D (Serine) | OXA-23 | 1 - 2[7][8] | - |

| OXA-24/40 | 1 - 2[8] | - | |

| OXA-48 | 1 - 2[7] | - | |

| OXA-58 | 1 - 2[8] | - |

Inactivation Efficiency of QPX7728 against Serine β-Lactamases

| Enzyme | k₂/K (M⁻¹s⁻¹) |

| P99 | 6.3 x 10⁴[7][8] |

| OXA-23 | 9.9 x 10⁵[7][8] |

Experimental Protocols

The characterization of QPX7728's inhibitory spectrum involves a combination of biochemical and microbiological assays.

Biochemical Assays: Determination of IC₅₀ and Kᵢ Values

Objective: To determine the concentration of QPX7728 required to inhibit 50% of the enzymatic activity (IC₅₀) and the inhibition constant (Kᵢ).

Materials:

-

Purified β-lactamase enzymes

-

QPX7728

-

Chromogenic substrate (e.g., nitrocefin) or a β-lactam substrate (e.g., imipenem)

-

Assay buffer (e.g., 50 mM sodium phosphate, pH 7.0)

-

Microplate reader

Protocol:

-

Enzyme and inhibitor solutions are prepared in the assay buffer.

-

Varying concentrations of QPX7728 are mixed with a fixed concentration of the purified β-lactamase in a microplate well.

-

The mixture is incubated for a defined period to allow for inhibitor binding.

-

The enzymatic reaction is initiated by adding the substrate (e.g., 100 µM nitrocefin).

-

The rate of substrate hydrolysis is monitored by measuring the change in absorbance at a specific wavelength (e.g., 490 nm for nitrocefin) over time using a microplate reader.

-

IC₅₀ values are calculated by plotting the enzyme activity against the logarithm of the inhibitor concentration and fitting the data to a dose-response curve.

-

For Kᵢ determination with metallo-β-lactamases, Lineweaver-Burk plots are generated by measuring initial reaction rates at various substrate and inhibitor concentrations.[1]

Caption: Workflow for the determination of IC₅₀ values.

Microbiological Assays: Minimum Inhibitory Concentration (MIC) Testing

Objective: To determine the minimum concentration of a β-lactam antibiotic, in combination with QPX7728, required to inhibit the visible growth of a bacterial strain.

Materials:

-

Bacterial strains (e.g., isogenic strains expressing single β-lactamases or clinical isolates)

-

β-Lactam antibiotics

-

QPX7728

-

Cation-adjusted Mueller-Hinton broth (CAMHB)

-

Microplates

Protocol:

-

A two-fold serial dilution of the β-lactam antibiotic is prepared in CAMHB in the wells of a microplate.

-

A fixed concentration of QPX7728 (e.g., 4 µg/mL) is added to each well containing the antibiotic dilutions.

-

A standardized inoculum of the test bacterial strain is added to each well.

-

The microplates are incubated under appropriate conditions (e.g., 35°C for 16-20 hours).

-

The MIC is determined as the lowest concentration of the antibiotic that completely inhibits visible bacterial growth.

Conclusion

QPX7728 is a groundbreaking β-lactamase inhibitor with an unparalleled spectrum of activity that encompasses both serine and metallo-β-lactamases. Its potent inhibitory action, coupled with its resilience to common resistance mechanisms like efflux and porin mutations, positions it as a promising candidate for combination therapy with various β-lactam antibiotics to combat infections caused by multidrug-resistant Gram-negative bacteria.[3] The detailed understanding of its mechanism and inhibitory profile, as outlined in this guide, is crucial for its continued development and clinical application.

References

- 1. researchgate.net [researchgate.net]

- 2. researchgate.net [researchgate.net]

- 3. QPX7728, An Ultra-Broad-Spectrum B-Lactamase Inhibitor for Intravenous and Oral Therapy: Overview of Biochemical and Microbiological Characteristics - PMC [pmc.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. Frontiers | QPX7728, An Ultra-Broad-Spectrum B-Lactamase Inhibitor for Intravenous and Oral Therapy: Overview of Biochemical and Microbiological Characteristics [frontiersin.org]

- 6. Discovery of Cyclic Boronic Acid QPX7728, an Ultrabroad-Spectrum Inhibitor of Serine and Metallo-β-lactamases - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Biochemical Characterization of QPX7728, a New Ultrabroad-Spectrum Beta-Lactamase Inhibitor of Serine and Metallo-Beta-Lactamases - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Biochemical Characterization of QPX7728, a New Ultrabroad-Spectrum Beta-Lactamase Inhibitor of Serine and Metallo-Beta-Lactamases - PubMed [pubmed.ncbi.nlm.nih.gov]

Methodological & Application

Application Notes and Protocols: Synthesis of QPX7728 bis-acetoxy methyl ester

For Researchers, Scientists, and Drug Development Professionals

Introduction

QPX7728 is a potent, ultra-broad-spectrum inhibitor of both serine- and metallo-β-lactamases, making it a promising candidate for combating multidrug-resistant bacterial infections. To enhance its oral bioavailability, prodrug strategies have been employed, masking the polar carboxylic acid group of QPX7728. The bis-acetoxy methyl (bis-AOM) ester of QPX7728 is one such prodrug designed for improved cell permeability and subsequent intracellular conversion to the active drug. This document provides a detailed protocol for the synthesis of this prodrug, based on established chemical principles and information from relevant literature.

Signaling Pathway and Mechanism of Action

QPX7728 exerts its inhibitory effect on β-lactamase enzymes, which are primary mechanisms of bacterial resistance to β-lactam antibiotics. By inhibiting these enzymes, QPX7728 restores the efficacy of co-administered β-lactam antibiotics. The bis-AOM prodrug is designed to be cleaved by intracellular esterases, releasing the active QPX7728 molecule, formaldehyde, and acetic acid.

Caption: Intracellular activation of QPX7728 bis-AOM ester prodrug.

Experimental Protocols

Synthesis of QPX7728 bis-acetoxy methyl ester

This protocol describes a representative method for the synthesis of the bis-acetoxy methyl ester of QPX7728. The reaction involves the esterification of the carboxylic acid group of QPX7728 with acetoxymethyl bromide in the presence of a suitable base.

Materials:

-

QPX7728

-

Acetoxymethyl bromide (AOM-Br)

-

N,N-Diisopropylethylamine (DIPEA)

-

Anhydrous N,N-Dimethylformamide (DMF)

-

Ethyl acetate (B1210297) (EtOAc)

-

Saturated aqueous sodium bicarbonate (NaHCO₃) solution

-

Brine (saturated aqueous NaCl solution)

-

Anhydrous magnesium sulfate (B86663) (MgSO₄)

-

Silica (B1680970) gel for column chromatography

-

Hexanes

-

Dichloromethane (DCM)

Equipment:

-

Round-bottom flask

-

Magnetic stirrer and stir bar

-

Nitrogen or argon gas inlet

-

Syringes

-

Separatory funnel

-

Rotary evaporator

-

Glassware for column chromatography

-

Thin-layer chromatography (TLC) plates and developing chamber

-

UV lamp

Procedure:

-

Reaction Setup: To a solution of QPX7728 (1.0 eq) in anhydrous DMF in a round-bottom flask under an inert atmosphere (nitrogen or argon), add N,N-diisopropylethylamine (DIPEA) (2.2 eq). Stir the solution at room temperature for 10 minutes.

-

Addition of Alkylating Agent: Cool the reaction mixture to 0 °C using an ice bath. Add acetoxymethyl bromide (AOM-Br) (2.5 eq) dropwise to the stirred solution.

-

Reaction: Allow the reaction mixture to slowly warm to room temperature and stir for 12-18 hours. Monitor the reaction progress by thin-layer chromatography (TLC) using an appropriate solvent system (e.g., 50% ethyl acetate in hexanes).

-

Workup: Upon completion of the reaction, dilute the mixture with ethyl acetate and wash with saturated aqueous NaHCO₃ solution (2x), followed by brine (1x).

-

Drying and Concentration: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure using a rotary evaporator.

-

Purification: Purify the crude product by silica gel column chromatography, eluting with a gradient of ethyl acetate in hexanes to afford the desired this compound.

-

Characterization: Characterize the final product by ¹H NMR, ¹³C NMR, and high-resolution mass spectrometry (HRMS) to confirm its identity and purity.

Caption: Experimental workflow for the synthesis of QPX7728 bis-AOM ester.

Data Presentation

The following table summarizes the key quantitative data for the starting material and the final product. Please note that the yield and purity are representative values and may vary depending on the specific reaction conditions and scale.

| Compound | Molecular Formula | Molecular Weight ( g/mol ) | Representative Yield (%) | Representative Purity (%) |

| QPX7728 | C₁₁H₁₀BNO₅ | 247.01 | - | >98 |

| This compound | C₁₇H₁₈BNO₉ | 391.14 | 60-70 | >95 |

Application Notes and Protocols for the Synthesis of QPX7728 bis-acetoxy methyl ester

For Researchers, Scientists, and Drug Development Professionals

Abstract

These application notes provide a detailed protocol for the synthesis of QPX7728 bis-acetoxy methyl ester, a prodrug of the potent β-lactamase inhibitor QPX7728. The synthesis involves the preparation of the parent compound, QPX7728, followed by its esterification to yield the bis-acetoxy methyl ester. This document outlines the necessary reagents, and reaction conditions, and provides a logical workflow for the synthesis. The information is intended for use by qualified researchers and drug development professionals.

Introduction

QPX7728 is a novel, broad-spectrum β-lactamase inhibitor active against both serine- and metallo-β-lactamases. To improve its oral bioavailability, a number of prodrugs have been developed, including the bis-acetoxy methyl ester. This prodrug masks the carboxylic acid functionality of QPX7728, facilitating its absorption in the gastrointestinal tract. Once absorbed, the ester groups are cleaved by endogenous esterases to release the active QPX7728 molecule. This document details the synthetic route to this important prodrug.

Chemical Structures

| Compound | Structure |

| QPX7728 |  |

| This compound |  |

Synthesis of QPX7728 (Parent Compound)

The synthesis of QPX7728 has been reported in the scientific literature and typically involves a multi-step sequence. While a detailed, step-by-step protocol for the entire synthesis of QPX7728 is beyond the scope of this document, a general overview of a published synthetic route is provided below. For a scalable synthesis, researchers are directed to the primary literature.[1]

A known synthetic approach involves a sequential nickel-catalyzed boron insertion into a benzofuran (B130515) substrate followed by an enantioselective cyclopropanation of the resulting vinylboronate. This route has been demonstrated on a multi-kilogram scale.

Synthesis of this compound

The synthesis of the bis-acetoxy methyl ester prodrug from QPX7728 is achieved through the alkylation of the carboxylic acid group. This procedure is based on methods described in the patent literature (WO2018005662A1), where this compound is referred to as "compound 42".

Experimental Protocol

Reaction Scheme:

Materials and Reagents:

-

QPX7728 (starting material)

-

Acetoxymethyl bromide

-

A suitable base (e.g., cesium carbonate, potassium carbonate, or a non-nucleophilic organic base like diisopropylethylamine)

-

An appropriate aprotic solvent (e.g., N,N-dimethylformamide (DMF), acetonitrile)

-

Reagents for workup and purification (e.g., ethyl acetate (B1210297), water, brine, silica (B1680970) gel for chromatography)

Procedure:

-

Dissolution: Dissolve QPX7728 in the chosen aprotic solvent in a clean, dry reaction flask under an inert atmosphere (e.g., nitrogen or argon).

-

Addition of Base: Add the base to the reaction mixture. The amount of base will typically be in slight excess relative to the carboxylic acid groups of QPX7728.

-

Addition of Alkylating Agent: Slowly add acetoxymethyl bromide to the reaction mixture at room temperature. An excess of the alkylating agent is generally used to ensure complete conversion.

-